molecular formula C9H8ClN3O2 B2715312 Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate CAS No. 1363382-17-5

Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate

Cat. No.: B2715312
CAS No.: 1363382-17-5
M. Wt: 225.63
InChI Key: KXDILJJXOGNWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate is a derivative of 1H-pyrazolo[3,4-b]pyridines . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including this compound, has been reported in various studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of this compound is similar to other 1H-pyrazolo[3,4-b]pyridines . In these compounds, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The catalytic activity of AC-SO3H was investigated for the synthesis of a related compound .

Scientific Research Applications

Facilitation of Novel N-Fused Heterocycles The compound has been pivotal in the facile and efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This methodology is advantageous for the preparation of new N-fused heterocycle products in good to excellent yields, indicating its significant role in expanding the toolkit for heterocyclic chemistry research (Ghaedi et al., 2015).

Intermediate for Pesticide Synthesis Additionally, Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a closely related compound, highlights the importance of such intermediates in the synthesis of pesticides, such as chlorantraniliprole. The work described an expedient route and technology for pyrazole synthesis starting from 2,3-dichloropyridine, indicating the practical applicability of these compounds in agricultural chemistry (Yeming Ju, 2014).

Contribution to Fluorescent Materials Development The compound has also contributed to the development of fluorescent materials. A cascade reaction involving ethyl pyrazole-5-carboxylate with α, β-unsaturated ester led to the synthesis of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, which exhibited strong fluorescence in solutions. This underscores its potential in the design and synthesis of new fluorescent probes and materials for various applications (Pei Yan et al., 2018).

Mechanism of Action

While the specific mechanism of action for Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate is not mentioned in the retrieved papers, related compounds have shown inhibitory activity with IC50 values indicating their potential as therapeutic agents .

Future Directions

The future directions for research on Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate and related compounds could involve further exploration of their synthesis methods , investigation of their biological activity , and development of their therapeutic applications .

Properties

IUPAC Name

ethyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-5-3-7(10)11-4-6(5)12-13-8/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDILJJXOGNWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=CN=C(C=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.